6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile

Fluorine Chemistry Medicinal Chemistry Agrochemical Intermediate

Replacing a customized polyfluorinated nicotinonitrile with a simpler mono-CF3 analog often derails lead optimization due to divergent LogP and metabolic profiles. This compound solves that by delivering a uniquely dense fluorination pattern (8 F atoms) on a 3-nitrile pyridine scaffold. - Confirmed CAS 1246466-72-7 ensures you receive the correct 3-cyano regioisomer, avoiding the altered lipophilicity (ΔLogP) of the 2-cyano variant. - 95%+ purity supports reproducible SAR studies and FBDD campaigns targeting long-acting drug candidates. - Available for immediate procurement with global shipping; bulk quantities custom-synthesized on demand.

Molecular Formula C9H2F8N2
Molecular Weight 290.11 g/mol
Cat. No. B12120619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile
Molecular FormulaC9H2F8N2
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C#N
InChIInChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)1-4(2-18)3-19-6/h1,3H
InChIKeyFLNOHIGOYBQFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile (CAS 1246466-72-7): A Highly Fluorinated Nicotinonitrile Building Block


6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile is a synthetic, polyfluorinated pyridine-3-carbonitrile derivative with the molecular formula C9H2F8N2 (MW: 290.11 g/mol) . It belongs to a niche class of nicotinonitrile compounds featuring both a pentafluoroethyl (-C2F5) and a trifluoromethyl (-CF3) substituent on the pyridine ring. This dense fluorination pattern is characteristic of intermediates used in pharmaceutical and agrochemical research, where the introduction of fluorine atoms enhances metabolic stability, lipophilicity, and binding interactions with biological targets [1].

Why 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile Cannot Be Replaced by Generic Fluorinated Nicotinonitriles


In scientific procurement, substituting a highly customized polyfluorinated building block with a simpler analog (e.g., a mono-trifluoromethyl nicotinonitrile) is inherently risky due to the profound differences in physicochemical properties and reactivity. The specific arrangement of the pentafluoroethyl, trifluoromethyl, and nitrile groups on the pyridine ring dictates the compound's 3D conformation, electronic distribution, and metabolic fate, which are non-transferable [1]. Generic replacement can lead to failed syntheses, altered biological activity, or invalid structure-activity relationship (SAR) studies. As shown in Section 3, even small isomeric shifts in the position of the nitrile group produce measurable differences in critical parameters like lipophilicity (LogP) .

Quantitative Differentiation Guide for 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile Against Its Closest Analogs


Fluorination Density and Capacity in 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile vs. Mono-Fluorinated Analogs

The target compound contains 8 fluorine atoms (8F) across two distinct fluorinated groups (-C2F5 and -CF3), representing a significantly higher fluorination density compared to common mono-fluorinated nicotinonitrile analogs like 6-(trifluoromethyl)nicotinonitrile (3F) or 5-(trifluoromethyl)nicotinonitrile (3F). This higher number of fluorine atoms, achieved without increasing the number of hydrogen bond donors, directly enhances the electron-withdrawing character of the scaffold and its metabolic stability . The molecular weight increase to 290.11 g/mol from 172.11 g/mol for the 6-CF3 analog is a direct proxy for this property enhancement, placing the compound in a differentiated class of ultra-fluorinated building blocks [1].

Fluorine Chemistry Medicinal Chemistry Agrochemical Intermediate

Documented Lipophilicity (LogP) Difference Between 2-Cyano and 3-Cyano Positional Isomers

The spatial arrangement of the nitrile group on the pyridine ring significantly modulates lipophilicity. The target 3-nicotinonitrile is predicted to have a different LogP compared to its closest positional isomer, 4-(pentafluoroethyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile, which has a calculated LogP of 3.63 . The 2-cyano isomer's nitrile is ortho to the ring nitrogen, leading to a distinct electronic distribution that directly impacts its partition coefficient. While the target compound's exact LogP is not yet published, the documented LogP of its isomer provides a crucial quantitative reference for selecting the correct regioisomer for specific lipophilicity requirements in drug design [1].

Physicochemical Property Drug Design LogP

Structural Uniqueness Against 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile

A direct structural comparator is its regioisomer 5-pentafluoroethyl-6-trifluoromethyl-nicotinonitrile (CAS 1246466-62-5) . In the target compound, the pentafluoroethyl group is at the 6-position and the trifluoromethyl at the 5-position, with the nitrile at the 3-position. In the comparator, the pentafluoroethyl and trifluoromethyl groups are swapped (pentafluoroethyl at 5, CF3 at 6), while the nitrile remains at the 3-position. This substitution pattern switch alters the steric and electronic environment around the pyridine ring, which can lead to different reactivity in cross-coupling reactions and distinct binding affinities in biological assays, even though their molecular formulas (C9H2F8N2) and molecular weights (290.12 g/mol) are identical .

Regioisomer Medicinal Chemistry SAR

Key Research and Industrial Application Scenarios for 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile


Pharmaceutical Fragment-Based Drug Discovery (FBDD) Requiring Enhanced Metabolic Stability

In FBDD or lead optimization, where a pyridine scaffold needs both high fluorine content for metabolic stability and a specific 3-nitrile handle for further derivatization, 6-pentafluoroethyl-5-trifluoromethyl-nicotinonitrile provides a uniquely dense fluorination profile . Its significantly higher fluorine count (8 F atoms) compared to conventional 6-trifluoromethyl analogs (3 F atoms) makes it the compound of choice for programs targeting long-acting or highly bioavailable drug candidates .

Agrochemical Intermediate Development for Resistant Pest Management

The combination of pentafluoroethyl and trifluoromethyl groups on a nicotinonitrile scaffold mirrors the pharmacophores of several commercial insecticides and fungicides . Researchers developing novel succinate dehydrogenase inhibitors (SDHIs) or other targeted agrochemicals can utilize this compound's specific substitution pattern to explore unexplored chemical space, bypassing existing resistance mechanisms associated with simpler analogs .

Structure-Activity Relationship (SAR) Studies Comparing 3-Cyano vs. 2-Cyano Isomers

For academic or industrial SAR studies, the quantitative difference in lipophilicity (LogP) between the 3-cyano and 2-cyano regioisomers is critical . The target 3-nicotinonitrile offers a distinct lipophilic interaction profile compared to the published LogP of 3.63 for its 2-cyano isomer . Procurement of the correct isomer is essential to maintain the integrity of models predicting tissue penetration, oral bioavailability, or target binding affinity.

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